molecular formula C11H16Cl3NO B5491684 2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride

2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride

Cat. No.: B5491684
M. Wt: 284.6 g/mol
InChI Key: QGGGKEGVMCSSIF-UHFFFAOYSA-N
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Description

2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichloro and methylphenoxy groups, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride typically involves the reaction of 2,4-dichlorophenol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to target proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichloro-6-methylphenoxy)acetic acid
  • 2-(2,4-dichloro-6-methylphenoxy)acetamide
  • 2-(2,4-dichloro-6-methylphenoxy)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dichloro and methylphenoxy groups contribute to its stability and reactivity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO.ClH/c1-3-14-4-5-15-11-8(2)6-9(12)7-10(11)13;/h6-7,14H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGGKEGVMCSSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=C(C=C1C)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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